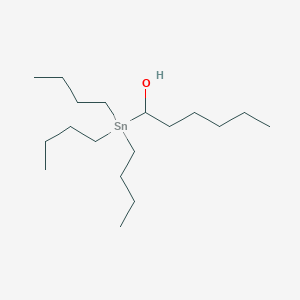
1-(Tributylstannyl)hexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tributylstannyl)hexan-1-OL is an organic compound that belongs to the class of organotin compounds. It is characterized by the presence of a tin atom bonded to three butyl groups and a hexanol moiety. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Tributylstannyl)hexan-1-OL can be synthesized through a multi-step process involving the reaction of tributylstannyl chloride with hexanol. The reaction typically requires the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process includes the careful addition of tributylstannyl chloride to hexanol, followed by purification steps such as distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Tributylstannyl)hexan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The tin atom in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler organotin compounds.
Substitution: Various organotin derivatives with different functional groups.
Scientific Research Applications
1-(Tributylstannyl)hexan-1-OL has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(tributylstannyl)hexan-1-OL involves its interaction with various molecular targets. The tin atom in the compound can form bonds with other atoms, leading to the formation of new chemical species. The pathways involved in these interactions are complex and depend on the specific conditions and reagents used.
Comparison with Similar Compounds
1-Hexanol: An organic alcohol with a similar hexanol moiety but without the tin atom.
Tributyltin Chloride: A related organotin compound with similar reactivity but different functional groups.
Uniqueness: 1-(Tributylstannyl)hexan-1-OL is unique due to the presence of both the hexanol and tributylstannyl groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
125950-78-9 |
|---|---|
Molecular Formula |
C18H40OSn |
Molecular Weight |
391.2 g/mol |
IUPAC Name |
1-tributylstannylhexan-1-ol |
InChI |
InChI=1S/C6H13O.3C4H9.Sn/c1-2-3-4-5-6-7;3*1-3-4-2;/h6-7H,2-5H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
KSSAUFLPDMEGGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(O)[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one](/img/structure/B14284551.png)
![1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B14284563.png)
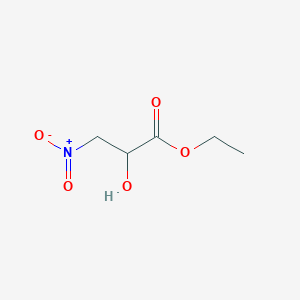
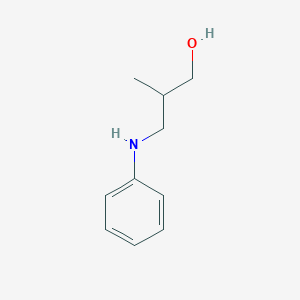
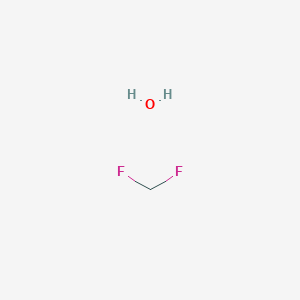
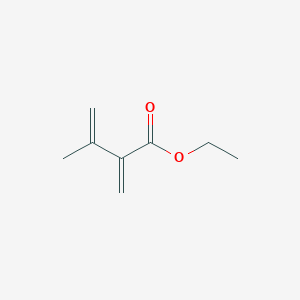
![4-heptyl-2-[(E)-C-[(7E)-7-(5-heptyl-2-hydroxyphenyl)-7-hydroxyiminoheptyl]-N-hydroxycarbonimidoyl]phenol](/img/structure/B14284581.png)
![[1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]-](/img/structure/B14284589.png)
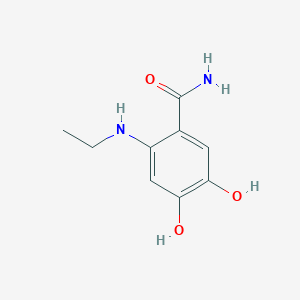
![methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate](/img/structure/B14284595.png)
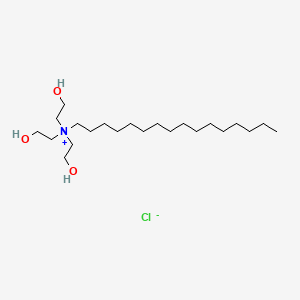
![Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate](/img/structure/B14284608.png)
![1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B14284614.png)

